molecular formula C9H10BNO2 B1493937 (5-methyl-1H-indol-2-yl)boronic acid CAS No. 953411-08-0

(5-methyl-1H-indol-2-yl)boronic acid

Cat. No. B1493937
CAS RN: 953411-08-0
M. Wt: 174.99 g/mol
InChI Key: HMSRSWWJIGXUBG-UHFFFAOYSA-N
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Description

5-Methyl-1H-indol-2-yl boronic acid is a boronic acid derivative. Boronic acids are organic compounds that are characterized by a boron atom bonded to an oxygen atom and two carbon atoms . They are commonly used as building blocks and synthetic intermediates . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .


Synthesis Analysis

The synthesis of boronic acids, including 5-methyl-1H-indol-2-yl boronic acid, is relatively simple and well-known . They can be synthesized through various methods, including transition-metal-catalyzed and transition-metal-free cyclization strategies .


Molecular Structure Analysis

The molecular structure of 5-methyl-1H-indol-2-yl boronic acid is characterized by a boronic acid group attached to a 5-methyl-1H-indol-2-yl group . The exact molecular formula and weight can vary depending on the specific synthesis process and the presence of any additional functional groups .


Chemical Reactions Analysis

Boronic acids, including 5-methyl-1H-indol-2-yl boronic acid, are involved in various chemical reactions. They are often used in Suzuki-Miyaura coupling reactions, which are a type of cross-coupling reaction used to synthesize biaryl compounds . They can also react with electrophilic compounds, making them useful for modifying indoles .

Scientific Research Applications

Synthesis and Material Development

  • Synthesis of Indole Substituted Twistenediones: (5-Methyl-1H-Indol-2-yl)boronic acid is involved in the synthesis of indole substituted twistane-like derivatives through a reaction with 2-alkenyl indoles, leading to the formation of complex caged systems (Rojas-Martín et al., 2013).
  • Formation of Sugar-Boronic Esters: It forms boronic esters with reducing sugars in water, exhibiting notable selectivity for oligosaccharides, useful for biochemical applications (Nagai et al., 1993).
  • Regiospecific Synthesis of Indazole Isomers: Utilized in the regiospecific synthesis of N-methyl-5-(1H-indol-2-yl)-6,7-dihydro-2H-indazole isomers, significant in chemical synthesis (Dandu et al., 2007).

Sensing and Diagnostic Applications

  • Fluorescent Chemosensors: Serves as a key component in boronic acid sensors for biological active substances like carbohydrates, L-dopamine, and ions, useful in disease prevention and diagnostics (Huang et al., 2012).
  • Accelerated Chemical Reactions: Boronic acid, including this compound, is used to accelerate multi-component chemical reactions, which is fundamental in developing new pharmaceutical compounds (Das et al., 2017).

Novel Chemical Reactions and Synthesis

  • Novel Synthesis Techniques: Applied in novel synthesis methods like palladium catalyzed cross-coupling, highlighting its role in the development of new chemical compounds (Ishikura et al., 1989).
  • Turn-On Chemosensor for Hg2+: Used in the development of a 'turn-on' chemosensor for Hg2+ in solution and in live cell imaging, important in environmental and biological sensing applications (Kaur et al., 2016).
  • Boronic Acid Polymers in Biomedicine: Plays a critical role in boronic acid-containing polymers, which are valuable in various biomedical applications like HIV, obesity, diabetes, and cancer treatment (Cambre & Sumerlin, 2011).

Polymerization and Catalysis

  • Catalysis in Aza-Michael Additions: Used as a catalyst in the aza-Michael addition of hydroxamic acid to quinone imine ketals, significant in the synthesis of densely functionalized cyclohexanes (Hashimoto et al., 2015).

Future Directions

Given the wide range of biological activities and applications of boronic acids, there is significant interest in further studying these compounds . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . Therefore, extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name

(5-methyl-1H-indol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BNO2/c1-6-2-3-8-7(4-6)5-9(11-8)10(12)13/h2-5,11-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSRSWWJIGXUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=CC(=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694863
Record name (5-Methyl-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

953411-08-0
Record name (5-Methyl-1H-indol-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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